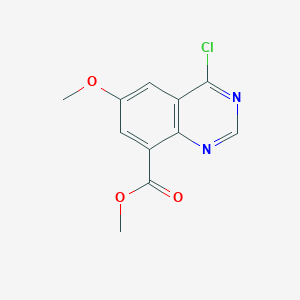

Methyl 4-chloro-6-methoxyquinazoline-8-carboxylate

Description

Methyl 4-chloro-6-methoxyquinazoline-8-carboxylate is a heterocyclic compound featuring a quinazoline core substituted with chlorine at position 4, methoxy at position 6, and a methyl ester at position 6. Quinazoline derivatives are of significant interest in medicinal and agrochemical research due to their diverse biological activities, including kinase inhibition and antimicrobial properties . The chloro and methoxy substituents enhance electron-withdrawing effects, while the methyl ester group contributes to solubility and metabolic stability.

Properties

Molecular Formula |

C11H9ClN2O3 |

|---|---|

Molecular Weight |

252.65 g/mol |

IUPAC Name |

methyl 4-chloro-6-methoxyquinazoline-8-carboxylate |

InChI |

InChI=1S/C11H9ClN2O3/c1-16-6-3-7-9(13-5-14-10(7)12)8(4-6)11(15)17-2/h3-5H,1-2H3 |

InChI Key |

LXIPCHFJMNLFMF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C(=C1)C(=O)OC)N=CN=C2Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 4-chloro-6-methoxyquinazoline-8-carboxylate generally involves:

- Construction of the quinazoline ring system from appropriately substituted precursors such as anthranilic acid derivatives or quinoline intermediates.

- Introduction of methoxy and chloro substituents via selective substitution or functional group transformations.

- Esterification or direct introduction of the methyl carboxylate group at the 8-position.

- Chlorination at the 4-position to install the chloro substituent.

Specific Preparation Routes

Preparation via Quinoline Precursors and Chlorination

A closely related compound, methyl 4-chloro-7-methoxyquinoline-6-carboxylate, is synthesized by chlorination of methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate using phosphoryl chloride (POCl3) in toluene under heating (90–95 °C) for 3–4 hours. The reaction mixture is then quenched with water and neutralized with sodium hydroxide solution to isolate the product in high yield (~94.5%) and high purity (HPLC purity 99.6%).

Although this example is for the 7-methoxy isomer, the analogous approach applies for the 6-methoxy derivative by starting from the corresponding 6-methoxyquinoline or quinazoline precursors.

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|---|

| 1 | Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate + POCl3 in toluene, 90–95 °C, 3–4 h | 94.53 | 99.61% | Chlorination to form 4-chloro derivative |

Synthesis via Formamide Cyclization and Subsequent Functionalization

Another route involves the cyclization of substituted anthranilic acid derivatives with formamide to form quinazolin-4(3H)-ones, followed by methylation, chlorination, and methoxylation steps. For example, 2-amino-4,5-dimethoxybenzoic acid reacts with formamide at elevated temperatures (~190 °C) to provide 6,7-dimethoxyquinazolin-4(3H)-one. Subsequent demethylation, acetylation, and chlorination steps using reagents such as thionyl chloride (SOCl2) and dimethylformamide (DMF) yield chlorinated quinazoline intermediates. Amination and further substitutions can introduce the methoxy group and methyl ester functionalities.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| a | 2-amino-4,5-dimethoxybenzoic acid + formamide, 190 °C, 1.5 h | High | Cyclization to quinazolin-4(3H)-one |

| b | Demethylation with L-methionine and methanesulfonic acid, reflux | Good | Removal of methyl groups to expose hydroxyls |

| c | Acetylation with acetic anhydride and pyridine, 100 °C | Moderate | Protection or activation step |

| d | Chlorination with SOCl2 and DMF, 90 °C, 4 h | Moderate | Introduction of chloro substituent at position 4 |

| e | Amination with substituted anilines, reflux | Good | Introduction of amino substituents |

This route, although involving multiple steps and harsh reagents, allows precise functionalization and is amenable to scale-up with optimization.

Ammonia-Mediated Amination and Methoxylation

In some synthetic sequences, methyl 4-chloroquinoline carboxylates undergo treatment with ammonium hydroxide or aqueous ammonia in methanol at mild temperatures (25–40 °C) for several hours to convert esters to amides or to introduce amino groups. Subsequent methylation or methoxylation can be achieved using methylating agents or via nucleophilic substitution in the presence of bases such as cesium carbonate in dimethyl sulfoxide (DMSO) at elevated temperatures (~130 °C).

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| Ammonium hydroxide in methanol, 25–30 °C, 10–12 h | 88.97 | Conversion to amide intermediate |

| Ammonia in methanol, 40 °C, overnight | 80 | Amide formation followed by methylation |

| Methylation with cesium carbonate in DMSO, 130 °C | 22 | Methylation/methoxylation step with moderate yield |

Summary Data Table of Preparation Methods

| Method No. | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 1 | Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate | POCl3 in toluene, 90–95 °C, 3–4 h | 94.5 | 99.6 | Chlorination to 4-chloro derivative |

| 2 | 2-amino-4,5-dimethoxybenzoic acid | Formamide cyclization, demethylation, chlorination | Moderate to High | N/A | Multi-step quinazoline construction |

| 3 | Methyl 4-chloroquinoline carboxylate | Ammonium hydroxide or ammonia in methanol, methylation | 22–89 | N/A | Amide formation and methylation steps |

Analytical and Research Notes

- The chlorination step using phosphoryl chloride is critical for introducing the 4-chloro substituent and requires controlled temperature and stoichiometry to avoid overreaction or decomposition.

- Formamide cyclization is a classical and robust method for quinazoline ring formation, but subsequent functionalization steps may involve corrosive reagents like thionyl chloride and require careful handling.

- Ammonia-mediated amide formation and methylation steps are milder but may suffer from lower yields and require purification by chromatography.

- High-performance liquid chromatography (HPLC) purity of final products typically exceeds 99%, indicating high selectivity and efficiency of these synthetic routes.

- Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data confirm the structure and purity of intermediates and final compounds, with characteristic chemical shifts and molecular ion peaks consistent with the proposed structures.

Chemical Reactions Analysis

Methyl 4-chloro-6-methoxyquinazoline-8-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline derivatives with reduced functional groups .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

Methyl 4-chloro-6-methoxyquinazoline-8-carboxylate is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been shown to possess significant cytotoxic properties against cancer cell lines, making it a valuable building block in drug development.

Table 1: Cytotoxicity of Quinazoline Derivatives

| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound 18B | HCT116 | 5.64 ± 0.68 | Inhibition of β-catenin/TCF4 signaling |

| Compound X | HepG2 | 23.18 ± 0.45 | Induction of apoptosis |

Targeting Cancer Pathways

Recent studies have identified derivatives of this compound that effectively disrupt β-catenin/TCF4 interactions, which are crucial in the Wnt signaling pathway implicated in various cancers. For instance, compound 18B demonstrated potent cytotoxicity comparable to imatinib mesylate against colon and liver cancer cells .

Enzyme Inhibition

Research indicates that this compound derivatives can act as enzyme inhibitors, particularly targeting enzymes involved in cancer progression and other diseases. These compounds are studied for their potential to inhibit specific pathways that lead to tumor growth.

Antiparasitic Activity

Some derivatives have also shown promise against parasitic infections, such as those caused by Leishmania species. The effectiveness of these compounds against Leishmania N-myristoyltransferase has been documented, highlighting their potential as antiparasitic agents .

Building Block for Complex Molecules

In industrial chemistry, this compound serves as a versatile building block for synthesizing more complex molecules used in various applications, including agrochemicals and materials science.

Cosmetic Formulations

The compound's properties have been explored in cosmetic formulations due to its ability to enhance skin hydration and stability in topical products . Research into its formulation has led to the development of stable emulsions that incorporate herbal extracts with therapeutic properties.

Case Study 1: Anticancer Activity

A study conducted on a series of novel quinazoline derivatives revealed that compound 18B significantly downregulated β-catenin/TCF4 signaling pathways in HCT116 cells, leading to reduced cell migration and increased apoptosis rates . This study underscores the potential of this compound derivatives as anticancer agents.

Case Study 2: Enzyme Inhibition Against Leishmania

In another investigation, the inhibitory effects of quinazoline derivatives on Leishmania N-myristoyltransferase were assessed using fluorogenic assays. The results indicated a strong correlation between structural modifications and enzyme inhibition potency, suggesting pathways for developing new antiparasitic drugs .

Mechanism of Action

The mechanism of action of methyl 4-chloro-6-methoxyquinazoline-8-carboxylate involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, leading to their biological effects . For instance, they may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways can vary depending on the specific derivative and its modifications.

Comparison with Similar Compounds

Core Heterocycle and Substituent Variations

Key structural analogs include quinazoline, isoquinoline, quinoxaline, and pyrimidoquinazoline derivatives. The table below highlights structural differences:

Table 1: Structural Comparison of Quinazoline Derivatives

Key Observations :

- Core Flexibility: Isoquinoline derivatives (e.g., ) exhibit a fused benzene-pyridine ring, altering electronic properties compared to quinazoline.

- Substituent Effects : The iodine atom in the pyrimidoquinazoline derivative () increases molecular weight and may influence halogen bonding in biological targets.

- Positional Sensitivity: Chlorine at position 4 in the target compound vs. position 8 in quinoxaline analogs () leads to distinct reactivity profiles.

Physicochemical Properties

Crystallographic data for Methyl 4-(4-chlorophenyl)-8-iodo-pyrimidoquinazoline () reveals a triclinic crystal system (space group P1) with intermolecular N–H···O hydrogen bonds and I···Cl interactions, contributing to layered packing . Such interactions are critical for stability and solubility, which may differ from the target compound due to its simpler quinazoline core.

Biological Activity

Methyl 4-chloro-6-methoxyquinazoline-8-carboxylate is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. Quinazolines are known for their potential therapeutic applications in various fields, including oncology, infectious diseases, and neurodegenerative disorders. This article reviews the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- A quinazoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring.

- A methyl ester group at the carboxylic acid position (C-8).

- A chloro substituent at the C-4 position and a methoxy group at the C-6 position.

The presence of these functional groups contributes to its biological activity by influencing its interaction with biological targets.

Antimicrobial Activity

Quinazoline derivatives, including this compound, have shown significant antimicrobial properties. Research indicates that compounds in this class can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication. For instance, studies have demonstrated that quinazolinediones exhibit varying levels of activity against Mycobacterium smegmatis, with specific derivatives showing lower minimum inhibitory concentrations (MICs) compared to traditional fluoroquinolones .

| Compound | MIC (µg/mL) | Activity against M. smegmatis |

|---|---|---|

| This compound | TBD | Moderate |

| Fluoroquinolone A | 0.062 | High |

| Quinazolinedione B | 100 | Low |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Quinazolines are known to inhibit several kinases involved in cancer progression. For example, some derivatives have shown promising results in inhibiting HER2 kinase activity, which is crucial in certain breast cancers . The IC50 values for some analogues were reported to be significantly lower than those of traditional chemotherapeutics.

Neuroprotective Effects

Recent studies have indicated that quinazoline derivatives may also act as antagonists of the adenosine A2A receptor (A2AR), which is implicated in neurodegenerative diseases such as Parkinson's disease. Compounds with modifications at the C6 and C7 positions have demonstrated enhanced binding affinities and antagonist activities at A2AR, suggesting potential applications in neuroprotection .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Chloro Substituent : The presence of a chlorine atom at the C-4 position enhances lipophilicity and may improve binding affinity to target proteins.

- Methoxy Group : The methoxy group at C-6 can influence solubility and bioavailability.

- Carboxylate Functionality : The carboxylate moiety plays a crucial role in interactions with biological targets.

Case Studies

- Antimicrobial Study : In a comparative study, this compound was tested against various bacterial strains. Results indicated that while it had moderate activity against M. smegmatis, other derivatives exhibited higher efficacy due to structural variations .

- Cancer Cell Line Testing : In vitro assays on human cancer cell lines revealed that certain analogues of this compound induced significant apoptosis in HER2-positive cells compared to HER2-negative counterparts .

- Neuroprotective Activity : Research demonstrated that specific modifications on the quinazoline scaffold led to improved antagonistic effects on A2AR, suggesting potential therapeutic applications for neurodegenerative conditions .

Q & A

Q. What are the recommended synthetic routes for Methyl 4-chloro-6-methoxyquinazoline-8-carboxylate, and how can reaction conditions be optimized?

Answer: Synthesis typically involves multi-step reactions starting from quinazoline precursors. A common approach includes halogenation (e.g., chlorination at position 4) and methoxy group introduction via nucleophilic substitution. For example, methyl esterification at position 8 can be achieved using methanol under acidic conditions . Optimization requires monitoring reaction kinetics (e.g., via TLC/HPLC) and adjusting parameters like temperature (60–80°C for chlorination) and catalyst (e.g., thionyl chloride for activating hydroxyl groups). Purity is enhanced via recrystallization from ethanol/water mixtures .

Q. How can the crystal structure of this compound be determined, and what software tools are essential?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallize the compound in a suitable solvent (e.g., dichloromethane/hexane). Data collection requires a diffractometer, and refinement is performed using SHELXL for small-molecule structures . Visualization tools like Mercury CSD enable analysis of packing patterns, hydrogen bonding, and π-π interactions . Key parameters to report: space group, unit cell dimensions, and R-factor (<5% for high quality).

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

Answer:

- NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm in H NMR; carbonyl carbons at δ 165–170 ppm in C NMR).

- HRMS : Verify molecular ion peaks (e.g., [M+H] for CHClNO: theoretical 253.0378).

- IR : Identify ester carbonyl stretches (~1720 cm).

Discrepancies (e.g., unexpected peaks) require cross-validation with alternative techniques (e.g., X-ray) or impurity profiling via HPLC-MS .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and biological activity of this compound?

Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., chloro group reactivity).

- Molecular Docking : Screen against target proteins (e.g., kinase enzymes) using software like AutoDock Vina. Validate with experimental IC values from enzyme inhibition assays.

- QSAR Models : Corrogate substituent effects (e.g., chloro vs. methoxy) on activity using datasets from analogues .

Q. How should researchers address contradictions in crystallographic and spectroscopic data?

Answer:

Q. What strategies are effective for optimizing bioactivity while minimizing toxicity in quinazoline derivatives?

Answer:

- Structural Modifications :

- Replace chloro with less electrophilic groups (e.g., fluorine) to reduce off-target interactions.

- Introduce hydrophilic moieties (e.g., hydroxyl) to improve solubility and reduce hepatic toxicity.

- In Silico Toxicity Prediction : Use tools like ProTox-II to assess hepatotoxicity and mutagenicity early in design .

- In Vitro Screening : Prioritize compounds with >10 μM IC in cytotoxicity assays (e.g., HepG2 cells) .

Q. How can high-throughput crystallography pipelines improve structural analysis of quinazoline analogues?

Answer:

- Automated Data Collection : Use synchrotron facilities for rapid data acquisition (e.g., 1–2 minutes per crystal).

- Pipeline Integration : Combine SHELXC/D/E for fast phasing and PHENIX for automated refinement .

- Machine Learning : Train models on existing CSD entries to predict crystallization conditions for new analogues .

Methodological Guidelines

Q. Table 1: Key Parameters for Structural Refinement Using SHELXL

| Parameter | Recommended Value | Purpose |

|---|---|---|

| R (I > 2σ(I)) | <0.05 | Measures model accuracy |

| wR (all data) | <0.10 | Weighted goodness-of-fit |

| Δρ | <1.0 eÅ | Identifies residual electron density |

Q. Table 2: Common Synthetic Impurities and Mitigation Strategies

| Impurity | Source | Mitigation |

|---|---|---|

| Dechlorinated byproduct | Incomplete halogenation | Increase reaction time (≥12 hrs) |

| Ester hydrolysis | Moisture exposure | Use anhydrous solvents |

| Methoxy displacement | Excess nucleophile | Optimize stoichiometry (1:1.2) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.